![molecular formula C20H13F2N3O B2885373 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 477485-59-9](/img/structure/B2885373.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

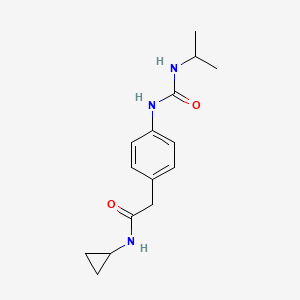

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide” is a compound based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .

Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .

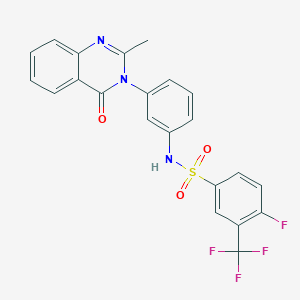

Molecular Structure Analysis

The molecular structure of the compound was elucidated using single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR .

Wissenschaftliche Forschungsanwendungen

Elastase Inhibition

The compound has been found to have unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Antioxidant Activity

The compound has shown promising antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

DNA Binding Potential

The compound has demonstrated DNA binding potential . This means it can bind to DNA, which could make it useful in gene therapy, where genes are introduced, altered, or removed in cells to treat or prevent disease .

Antimicrobial Activity

Imidazole compounds, such as this one, have been found to have antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections .

Anti-inflammatory Activity

Imidazole compounds have also been found to have anti-inflammatory activity . This means they can reduce inflammation, which is a response by the body’s immune system to injury or infection .

Antitumor Activity

Imidazole compounds have shown antitumor activity . This means they can inhibit the growth of tumors, which could make them useful in cancer treatment .

Antidiabetic Activity

Imidazole compounds have demonstrated antidiabetic activity . This means they can help regulate blood sugar levels, which could make them useful in treating diabetes .

Anti-allergic Activity

Imidazole compounds have been found to have anti-allergic activity . This means they can reduce allergic reactions, which could make them useful in treating allergies .

Wirkmechanismus

Target of Action

It’s known that benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have shown a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes . For instance, some benzimidazole derivatives inhibit Aurora kinase A and Cyclin-dependent kinase 2 . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities . The exact pathways and their downstream effects would need further investigation.

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents This could potentially impact the bioavailability of the compound

Result of Action

Benzimidazole derivatives have shown a multitude of interesting pharmacological activities . The specific molecular and cellular effects of this compound would need further investigation.

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O/c21-14-4-3-5-15(22)18(14)20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)25-19/h1-11H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHVZFHCZIKLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)

![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)

![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)

![6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2885298.png)

![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2885311.png)